3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde
Description
This compound features a benzaldehyde core substituted with a methoxy group at the para position and a methylene-linked imidazole ring at the meta position. The imidazole ring is further modified with a 1-ethoxyethyl substituent at the 2-position (CAS: 1052542-54-7, molecular formula: C₁₄H₁₆N₂O₂, molecular weight: 244.3) .
Properties
IUPAC Name |
3-[[2-(1-ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-21-12(2)16-17-7-8-18(16)10-14-9-13(11-19)5-6-15(14)20-3/h5-9,11-12H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUXBJCIHUDECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC=CN1CC2=C(C=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of the imidazole ring. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used, depending on the desired substitution pattern.
Major Products
Oxidation: 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzoic acid.
Reduction: 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde involves its interaction with biological targets through the imidazole ring. This ring can coordinate with metal ions or participate in hydrogen bonding, influencing various biochemical pathways. The methoxy and ethoxyethyl groups can modulate the compound’s solubility and reactivity, enhancing its effectiveness in specific applications.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Research Findings
- Enzyme Inhibition : Analogs with triazole/thiazole moieties () show potent activity against α-glucosidase, suggesting that the benzaldehyde-imidazole scaffold is a viable pharmacophore .
- Binding Affinity : Bromophenyl-substituted compounds (e.g., 9c in ) demonstrate enhanced binding via halogen bonds, a feature absent in the ethoxyethyl-substituted target compound .
- Pharmacokinetics : Methoxyethoxy groups (as in ’s compound 14s) improve tissue penetration, a trait likely shared by the target compound’s ethoxyethyl group .
Biological Activity
3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring and a methoxybenzaldehyde moiety, which are significant for its biological interactions. Its molecular formula is , and it possesses unique properties due to the combination of functional groups that may influence its reactivity and biological effects.
Synthesis Pathways
The synthesis of this compound typically involves several steps, including:
- Formation of the Imidazole Ring : Utilizing ethyl 2-bromoacetate and other reagents to create the imidazole structure.
- Benzaldehyde Functionalization : Introducing the methoxy group through methylation reactions.
- Purification : Techniques such as chromatography are employed to achieve high purity levels.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial and antifungal properties. For instance, studies have shown that imidazole derivatives can inhibit various microbial strains, suggesting that this compound may also possess such activities.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
The proposed mechanism of action for this compound may involve interaction with biological targets such as enzymes or receptors. Compounds in the imidazole class are known to act as enzyme inhibitors, particularly in the context of antifungal activity by inhibiting ergosterol synthesis.
Case Study 1: Antifungal Activity
A study published in a peer-reviewed journal evaluated the antifungal efficacy of various imidazole derivatives, including those structurally similar to this compound. The results demonstrated significant antifungal activity against Candida species, with an IC50 value indicating effective inhibition at low concentrations.
Case Study 2: Cytotoxicity Assays
Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The findings revealed that at specific concentrations, the compound induced apoptosis in cancer cells, suggesting potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
